3'-Amino-3'-deoxythymidine

Description

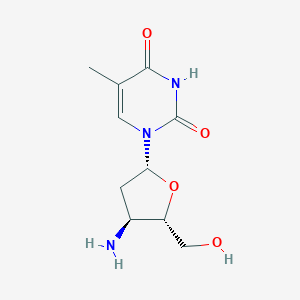

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4,11H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVCGXWUUOVPPB-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00966879 | |

| Record name | 1-(3-Amino-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52450-18-7 | |

| Record name | 3'-Aminothymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052450187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Amino-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-AMINO-3'-DEOXYTHYMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W21M0C25B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 3 Amino 3 Deoxythymidine

De Novo Synthesis Pathways for 3'-Amino-3'-deoxythymidine from Thymidine (B127349)

The synthesis of this compound (AMT) is most commonly achieved through the chemical reduction of its precursor, 3'-azido-3'-deoxythymidine (AZT), a widely known antiretroviral agent. biosynth.com This pathway is advantageous as it utilizes a readily available starting material. The conversion of the 3'-azido group to a 3'-amino group can be accomplished through several reduction methods.

One efficient method involves the use of sodium borohydride (B1222165) in isopropanol, which can produce 3'-amino-5'-O-trityl-3'-deoxythymidine from its 3'-azido precursor in high yield (93%). tandfonline.com Other established methods for reducing 3'-azido nucleosides include catalytic hydrogenation (e.g., using a palladium catalyst with ammonium (B1175870) formate (B1220265) as a hydrogen source), reduction with triphenylphosphine, and reduction with hydrogen sulfide. tandfonline.comnih.gov

An alternative synthetic approach involves nucleophilic substitution. This can be achieved by reacting a thymidine derivative with a suitable leaving group at the 3'-position, such as a mesyl group, with an amine source. tandfonline.com For instance, 1-(2,3-dideoxy-3-O-mesyl-5-O-trityl-β-D-threo-pentofuranosyl)thymine can be reacted with an appropriate amine to yield N-substituted 3'-amino derivatives directly. tandfonline.com

A summary of common reduction methods for synthesizing AMT from AZT is presented below.

| Starting Material | Reagents | Product | Yield | Reference |

| 3'-Azido-5'-O-trityl-3'-deoxythymidine | Sodium Borohydride, Isopropanol | 3'-Amino-5'-O-trityl-3'-deoxythymidine | 93% | tandfonline.com |

| 3'-Azido-3'-deoxythymidine (and 5'-protected derivatives) | Palladium Catalyst, Ammonium Formate | This compound derivatives | Not specified | nih.gov |

| 3'-Azido nucleosides | Catalytic Hydrogenation | 3'-Amino nucleosides | Not specified | tandfonline.com |

| 3'-Azido nucleosides | Triphenylphosphine | 3'-Amino nucleosides | Not specified | tandfonline.com |

| 3'-Azido nucleosides | Hydrogen Sulfide | 3'-Amino nucleosides | Not specified | tandfonline.com |

Chemical Modification Strategies at the 3'-Amino Position

The 3'-amino group of AMT is a versatile functional handle that allows for extensive chemical modification to produce a wide array of derivatives with diverse properties.

N-Substituted Derivatives (e.g., acylamino, thioureido, carbylamino)

The primary amine at the 3'-position can be readily derivatized through various N-substitution reactions.

Acylamino Derivatives: These are synthesized by treating AMT with carboxylic acid anhydrides. researchgate.net This reaction results in the formation of an amide bond between the 3'-amino group and the acyl group. For example, N-protected omega-amino-acids have been coupled to the 3'-amino group of AMT to create 3'-(omega-amino-acyl)amino-3'-deoxy-thymidines. nih.gov

Thioureido Derivatives: Reaction of AMT with a variety of isothiocyanates leads to the formation of the corresponding 3'-thioureido derivatives. researchgate.net These compounds have been evaluated for their inhibitory activity against various enzymes, including human mitochondrial thymidine kinase. nih.gov

Carbylamino (Isonitrile) Derivatives: The conversion of AMT into 3'-carbylamino-3'-deoxythymidine has also been reported, introducing an isonitrile functional group at the 3'-position. researchgate.net

Alkyl, Alkenyl, and Alkylaryl Derivatives: A series of 3'-N-substituted derivatives with alkyl, alkenyl, and alkylaryl groups have been synthesized. One method involves the reaction of 3'-amino-5'-O-trityl-3'-deoxythymidine with an appropriate aldehyde or ketone, followed by reduction of the intermediate imine with sodium borohydride. tandfonline.com

The table below summarizes various N-substituted derivatives of AMT.

| Derivative Type | Synthetic Method | Reagents | Reference |

| Acylamino | Acylation | Carboxylic acid anhydrides | researchgate.net |

| (omega-Amino-acyl)amino | Amide coupling | N-protected omega-amino-acids | nih.gov |

| Thioureido | Addition | Isothiocyanates | researchgate.net |

| Carbylamino | Conversion from amine | Not specified | researchgate.net |

| Alkyl/Alkenyl/Alkylaryl | Reductive amination | Aldehydes or ketones, Sodium borohydride | tandfonline.com |

| (1-aryl-1H-tetrazol-5-ylamino) | Not specified | Not specified | ugent.be |

Phosphoramidate (B1195095) Derivatives and Prodrug Strategies

Phosphoramidate derivatives of nucleosides represent a significant prodrug strategy. acs.org This approach aims to improve the parent drug's pharmacokinetic properties, such as cellular uptake and bioavailability, and to bypass the often rate-limiting initial phosphorylation step required for activation. acs.org A phosphoramidate prodrug typically masks the monophosphate, allowing the nucleoside to enter cells more efficiently. Intracellular enzymes then cleave the phosphoramidate bond to release the active nucleoside monophosphate. acs.org

In the context of AMT, the 3'-amino group can be used to form a phosphoramidate linkage. For example, oligonucleotides have been synthesized containing a 3'-NHP(O)(O⁻)O-5' internucleoside bond, where the 3'-amino group of one nucleotide is linked to the 5'-phosphate of the next. oup.compnas.org While much of the research on phosphoramidate prodrugs has focused on 3'-azido-3'-deoxythymidine (AZT), the principles are applicable to AMT. acs.orgucl.ac.ukcapes.gov.br These strategies often involve attaching an amino acid ester moiety via a P-N bond to a nucleoside aryl phosphate. acs.org This design can enhance carrier-mediated cell transport and increase antiviral potency. acs.org

Integration into Oligonucleotides and Other Bioconjugates

The unique properties of this compound make it a valuable building block for modified oligonucleotides and bioconjugates.

Procedures have been developed for the synthesis of oligonucleotide analogues containing AMT using solid-support methodology. oup.comnih.gov Oligonucleotides can be synthesized to have a terminal 3'-amino group, which serves as a reactive site for the chemical attachment of other molecules, such as reporter groups like fluorescein (B123965) or other oligonucleotides. oup.com

Furthermore, the 3'-amino group can participate in the formation of an internucleoside phosphoramidate linkage (3'-NH-P-O-5'), replacing the natural phosphodiester bond. oup.comnih.gov Oligothymidylate decamers containing this linkage have been found to form unusually stable complexes with complementary poly(dA) and poly(A) strands. oup.comnih.gov The Staudinger ligation is another chemical method that has been employed to create bioconjugates using azido-nucleoside precursors, which are subsequently reduced to form amino-derivatives for conjugation. beilstein-journals.org

An activated monomer, 3'-amino-3'-deoxy-2-thio-thymidine-5'-phosphoro-2-methylimidazolide, has been synthesized for use in the nonenzymatic, polymerase-free copying of nucleic acid templates. rsc.orgrsc.org This demonstrates the utility of 3'-amino nucleosides in constructing novel nucleic acid polymers.

Synthesis of Related Aminonucleosides and their Analogues

Comparison with 5'-Amino-5'-deoxythymidine (B1215968) Synthesis

The synthesis of 5'-Amino-5'-deoxythymidine presents a notable contrast to that of its 3'-amino isomer, primarily due to the differing reactivity of the hydroxyl groups on the deoxyribose ring. The 5'-hydroxyl group of thymidine is primary and thus more sterically accessible and reactive than the secondary 3'-hydroxyl group.

The synthesis of 5'-Amino-5'-deoxythymidine is often accomplished by a direct amination route. nih.govasm.org This typically involves the selective monotosylation of the 5'-hydroxyl group of thymidine using toluenesulfonyl chloride. The resulting 5'-O-tosyl intermediate is then treated with concentrated ammonium hydroxide, which facilitates a nucleophilic displacement of the tosyl group by the amine, yielding 5'-Amino-5'-deoxythymidine. nih.gov

| Feature | This compound Synthesis | 5'-Amino-5'-deoxythymidine Synthesis |

| Precursor | Commonly starts from 3'-azido-3'-deoxythymidine (AZT). | Commonly starts from thymidine. |

| Key Intermediate | 3'-azido or 3'-O-mesyl derivative. tandfonline.com | 5'-O-tosyl derivative. |

| Key Reaction | Reduction of an azide (B81097) group (e.g., with NaBH₄ or H₂/Pd) or nucleophilic substitution at the secondary 3'-position. tandfonline.comnih.gov | Nucleophilic substitution of a tosylate at the primary 5'-position. nih.gov |

| Rationale | The 3'-position is less reactive, making direct amination difficult. The azido (B1232118) group is an effective precursor for the amine. | The primary 5'-hydroxyl is more reactive, allowing for selective tosylation and subsequent displacement. |

This difference in synthetic strategy highlights the critical role that the position of the functional group plays in the design of synthetic pathways for nucleoside analogues.

Synthesis of Diamino Analogues

The synthesis of nucleosides featuring amino groups at multiple positions on the sugar moiety represents a significant area of research for creating novel chiral ligands and biologically active molecules. An effective pathway has been developed for the synthesis of 3',5'-diamino-3',5'-dideoxythymidines with both xylo- and ribo- configurations, starting from the readily available nucleoside, thymidine. libretexts.orgresearchgate.net

The synthetic strategy involves a multi-step sequence, with the crucial step being the preparation of diazido intermediates, which are subsequently reduced to the corresponding diamino compounds. libretexts.orgresearchgate.net The synthesis of the 3',5'-diazido-3',5'-dideoxy-xylo-thymidine is particularly noteworthy. researchgate.net

The general pathway is as follows:

Mesylation: Thymidine is first treated with methanesulfonyl chloride (MsCl) in pyridine (B92270) to yield 3',5'-di-O-mesylthymidine. researchgate.net

Azide Substitution: The dimesylated intermediate undergoes nucleophilic substitution with an azide source, such as sodium azide (NaN₃) or lithium azide (LiN₃), in a solvent like N,N-dimethylformamide (DMF). This step introduces the azide groups at the 3' and 5' positions. The reaction with NaN₃ results in an inversion of configuration at the C-3' position, leading to the xylo- isomer. researchgate.net

Reduction: The final step is the reduction of the diazido derivative to the diamino compound. This is typically achieved via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. researchgate.net

This synthetic route provides the diastereomeric 3',5'-diamino compounds in good yields over three to four steps. researchgate.net These diamino nucleosides serve as valuable precursors for more complex structures, such as salicylidene imines (salen-type ligands), which can form stable coordination complexes with metal ions like copper(II). libretexts.orgresearchgate.net

Table 1: Key Reaction Steps for the Synthesis of 3',5'-Diamino-3',5'-dideoxy-xylo-thymidine This interactive table summarizes the synthetic sequence starting from thymidine.

| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Mesylation | Methanesulfonyl chloride (MsCl), pyridine, 0°C, 15 h | 3',5'-Di-O-mesylthymidine | 86 | researchgate.net |

| 2 | Diazidation | Sodium azide (NaN₃), DMF, 80°C, 7 d | 3',5'-Diazido-3',5'-dideoxy-xylo-thymidine | 80 | researchgate.net |

Synthesis of Activated Monomers (e.g., 3'-amino-3'-deoxy-2-thio-thymidine)

Activated monomers are crucial for the non-enzymatic synthesis of nucleic acids, a process central to origin of life studies and synthetic biology. A scalable synthesis for an activated monomer, 3'-amino-3'-deoxy-2-thio-thymidine-5'-phosphoro-2-methylimidazolide, has been developed. rsc.orggoogle.comnih.gov This monomer is a superior substrate for the polymerase-free copying of nucleic acid templates. rsc.orgnih.gov

The key structural modifications—the 3'-amino group and the 2-thio substitution on the thymine (B56734) base—significantly enhance the rate of template copying. The 3'-amino group provides a nucleophile for the formation of a 3'-5'-phosphoramidate linkage, which is more reactive than the natural phosphodiester bond formation. nih.gov The substitution of the C2-carbonyl with a thiocarbonyl on the thymine base further accelerates the rate of polymerization by approximately five-fold compared to the standard this compound monomer. rsc.orgnih.gov

The synthesis provides the highly reactive 3'-amino-3'-deoxy-2-thio-thymidine-5'-phosphoro-2-methylimidazolide in sufficient quantities for detailed kinetic studies. nih.gov Research findings indicate that this activated 2-thio modified thymidine monomer polymerizes on a DNA/RNA primer/template complex significantly faster than other reported uridine (B1682114) or thymidine monomers. nih.gov

Table 2: Research Findings on Template Copying Enhancement This interactive table presents data on the enhanced polymerization rates using activated amino monomers.

| Monomer Type | Enhancement Factor vs. Ribonucleotide | Enhancement Factor (2-thio vs. non-thio) | Reference |

|---|---|---|---|

| 3'-Amino Monomers | 2 to 30-fold | N/A | google.com |

Synthesis of Amino Nucleoside-Platinum(II) Complexes

The synthesis of platinum(II) complexes with nucleoside analogues is a field of significant interest due to the success of platinum-based anticancer drugs like cisplatin. While specific literature detailing the synthesis of a platinum(II) complex with this compound as a ligand is not widely published, a general synthetic approach can be proposed based on established coordination chemistry of platinum(II) with other amine-containing ligands.

A common method for synthesizing such complexes involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with the desired ligand in an aqueous or mixed-solvent system. researchgate.net In this reaction, the amino group of the ligand acts as a nucleophile, displacing one or more chloride ions from the platinum coordination sphere.

A plausible synthetic route for a this compound-platinum(II) complex would be:

Dissolving K₂[PtCl₄] in water to form the [PtCl₄]²⁻ anion.

Adding a solution of this compound to the platinum-containing solution. The 3'-amino group, being a primary amine, would coordinate to the platinum(II) center.

Depending on the stoichiometry, complexes such as cis-[Pt(this compound)₂Cl₂] could be formed, analogous to the structure of cisplatin.

The this compound molecule would act as a neutral, monodentate ligand through its 3'-amino group. The resulting complex would be a neutral species, likely precipitating from the reaction mixture. The synthesis of related platinum(II) and palladium(II) complexes with other amino-functionalized ligands has been successfully demonstrated, indicating the feasibility of this approach. researchgate.net

Table 3: Proposed General Synthesis of an Aminonucleoside-Platinum(II) Complex This interactive table outlines a hypothetical, generalized pathway for the synthesis.

| Step | Description | Starting Materials | Potential Product |

|---|

Biochemical Mechanisms of Action of 3 Amino 3 Deoxythymidine

Cellular Uptake and Intracellular Processing

Following cellular uptake, 3'-Amino-3'-deoxythymidine (AMT) undergoes significant intracellular processing. Studies conducted on L1210 leukemia cells have shown that after exposure to the compound, it is distributed within the acid-soluble fraction of the cell in various forms. A substantial portion, approximately 50%, remains as the parent compound, this compound. nih.gov The remaining half is metabolically converted into its phosphorylated derivatives, indicating that once inside the cell, AMT is recognized by cellular enzymes that initiate its transformation into biologically active nucleotides. nih.gov This intracellular processing is a critical prerequisite for its subsequent interaction with the cellular machinery involved in DNA synthesis.

Phosphorylation and Nucleotide Formation

The biological activity of this compound is dependent on its conversion to nucleotide forms through phosphorylation. This process is a common activation pathway for nucleoside analogs, transforming them into substrates that can interact with enzymes involved in nucleic acid synthesis.

Once inside the cell, this compound is sequentially phosphorylated to its 5'-monophosphate (AMT-MP), 5'-diphosphate (AMT-DP), and 5'-triphosphate (AMT-TP) derivatives. Research using radiolabeled AMT in L1210 cells has quantified the distribution of these metabolites. The data reveals that approximately 20% is converted to the monophosphate form, 10% to the diphosphate (B83284) form, and 20% to the active triphosphate form. nih.gov

| Compound | Percentage of Radioactivity in Acid-Soluble Fraction |

|---|---|

| This compound (Parent Compound) | 50% |

| Monophosphate Derivative (AMT-MP) | 20% |

| Diphosphate Derivative (AMT-DP) | 10% |

| Triphosphate Derivative (AMT-TP) | 20% |

The phosphorylation of this compound is carried out by host-cell enzymes. While direct studies on the specific kinases for AMT are limited, the pathway can be inferred from the well-documented metabolism of the structurally similar compound, 3'-azido-3'-deoxythymidine (AZT). The initial phosphorylation to the monophosphate is typically catalyzed by cytosolic thymidine (B127349) kinase. scilit.com Subsequent phosphorylations, from the monophosphate to the diphosphate and then to the triphosphate, are believed to be carried out by thymidylate kinase and nucleoside diphosphate kinase, respectively. scilit.comnih.gov The efficiency of these enzymatic conversions is a key determinant of the intracellular concentration of the active triphosphate derivative.

Interaction with DNA Polymerases

The primary molecular target of this compound's active form, AMT-TP, is the DNA polymerase enzyme, a critical component of the DNA replication machinery. nih.gov The monophosphate form, AMT-MP, has also been shown to interact with polymerase-associated functions, specifically by inhibiting the 3' to 5' exonuclease activity of calf thymus DNA polymerase delta. nih.gov This inhibition could potentially lead to an increase in the steady-state levels of other incorporated nucleoside analogs. nih.gov

The ultimate effect of this compound's interaction with DNA polymerase is the inhibition of DNA synthesis. nih.gov Experiments have demonstrated that AMT effectively decreases the incorporation of [2-¹⁴C]thymidine into the DNA of L1210 cells. nih.gov This indicates a direct interference with the DNA replication process. Notably, studies have not detected any incorporation of [³H]this compound itself into the DNA of these cells, suggesting its mechanism is primarily through inhibition rather than chain termination following incorporation. nih.gov

The triphosphate derivative, this compound-5'-triphosphate (AMT-TP), acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), at the level of DNA polymerase-alpha. nih.gov AMT-TP competes with dTTP for binding to the active site of the enzyme. Research has determined the inhibition constant (Ki) for AMT-TP and the Michaelis constant (Km) for dTTP, quantifying this competitive relationship. The Ki for AMT-TP was found to be 3.3 microM, while the Km for the natural substrate dTTP was 8 microM when using DNA polymerase-alpha. nih.gov This indicates a strong affinity of the inhibitor for the enzyme, comparable to that of the natural substrate, leading to effective inhibition of the DNA polymerase reaction. nih.gov

| Compound | Kinetic Constant | Value (µM) |

|---|---|---|

| This compound-5'-triphosphate (AMT-TP) | Ki (Inhibition Constant) | 3.3 |

| Deoxythymidine Triphosphate (dTTP) | Km (Michaelis Constant) | 8 |

Chain Termination Mechanisms

The primary mechanism by which this compound disrupts DNA replication is through the inhibition of DNA polymerase. For AMT to become active within a cell, it must first be phosphorylated to its triphosphate derivative, this compound-5'-triphosphate. This activated form acts as a competitive inhibitor to the natural nucleotide, deoxythymidine triphosphate (dTTP), during the process of DNA elongation. nih.gov

Research conducted on DNA polymerase-alpha with activated calf thymus DNA as a template demonstrated that this compound-5'-triphosphate competitively inhibits the polymerase enzyme. nih.gov The presence of the 3'-amino group, in place of the essential 3'-hydroxyl group, makes it impossible for the polymerase to form the necessary phosphodiester bond to link the next nucleotide, thereby effectively terminating the growth of the DNA chain. Studies in L1210 leukemia cells showed a significant decrease in the incorporation of radiolabeled thymidine into DNA in the presence of AMT. nih.gov Despite its potent inhibitory effect, direct incorporation of AMT into the DNA of these cells was not detected, indicating that its main role is the potent inhibition of the DNA polymerase reaction itself. nih.gov

| Compound | Parameter | Value (µM) | Reference |

|---|---|---|---|

| This compound-5'-triphosphate | Inhibition Constant (Ki) | 3.3 | nih.gov |

| Deoxythymidine triphosphate (dTTP) | Michaelis Constant (Km) | 8 | nih.gov |

Further complicating the DNA replication process, the monophosphate form of AMT (AMT-MP) has been identified as a potent inhibitor of the 3' to 5' exonuclease activity associated with DNA polymerase delta. nih.gov This exonuclease function serves as a crucial "proofreading" mechanism to remove misincorporated nucleotides. By inhibiting this repair process, AMT-MP may enhance the persistence of DNA damage or the incorporation of other nucleoside analogs, contributing to cellular toxicity. nih.gov Inhibition of this exonuclease activity by AMT-MP was observed to be over 50% at a concentration of 100 µM. nih.gov

Effects on RNA and Protein Synthesis Pathways

Beyond its effects on DNA replication, this compound also influences gene transcription (RNA synthesis) and translation (protein synthesis). Studies in K-562 human erythroleukemia cells have shown that AMT can inhibit the production of specific proteins and their corresponding messenger RNA (mRNA).

Treatment with AMT was found to inhibit hemoglobin synthesis by approximately 21% at concentrations as low as 25 µM. nih.gov This inhibition of protein production is linked to effects at the transcriptional level. AMT was shown to reduce the steady-state levels of globin mRNA in a dose-dependent fashion, achieving approximately 50% inhibition at a concentration of 100 µM. nih.gov Subsequent nuclear run-on transcription assays confirmed that this reduction in mRNA levels was the result of a decreased rate of globin-specific gene transcription. nih.gov The stability of the globin mRNA itself was not affected by AMT, pointing to a direct impact on the transcription process. nih.gov

| Process Affected | Compound | Concentration (µM) | Observed Inhibition | Reference |

|---|---|---|---|---|

| Hemoglobin Synthesis | AMT | 25 | ~21% | nih.gov |

| Globin mRNA Levels | AMT | 100 | ~50% | nih.gov |

While the precise mechanism of transcriptional inhibition is detailed for the globin gene, a potential general mechanism for how 3'-amino nucleosides could disrupt protein synthesis has been explored using a related compound. An analogue, 3'-amino-3'-deoxyadenosine, when incorporated into the 3'-terminus of transfer RNA (tRNA), was able to be charged with an amino acid. nih.gov However, the resulting amide bond between the amino acid and the tRNA was resistant to cleavage by the ribosome. This prevented the transfer of the amino acid to the growing polypeptide chain, demonstrating acceptor but not donor activity and thereby halting protein synthesis. nih.gov

Pharmacokinetic and Metabolic Research of 3 Amino 3 Deoxythymidine and Its Precursors/metabolites

Absorption and Distribution in Biological Systems

Tissue Distribution Studies

Research in animal models provides insight into the distribution of the precursor compound, Zidovudine (B1683550) (AZT), which is subsequently metabolized to 3'-Amino-3'-deoxythymidine. In a study conducted on mice, the tissue-to-plasma ratios of AZT were determined, indicating varying levels of accumulation across different organs. The rank order of these ratios demonstrated the highest concentrations in the kidneys. nih.gov A similar distribution pattern was observed in retrovirus-infected animals, although with significantly higher levels of AZT found in the lymph nodes. nih.gov

| Tissue | Relative Concentration Rank |

|---|---|

| Kidneys | 1 |

| Muscle | 2 (tie) |

| Spleen | 2 (tie) |

| Liver | 2 (tie) |

| Heart | 2 (tie) |

| Lung | 2 (tie) |

| Thymus | 3 |

| Lymph Nodes | 4 |

| Brain | 5 |

Cerebrospinal Fluid Penetration

The ability of a compound to cross the blood-brain barrier is a crucial pharmacokinetic parameter, particularly for agents targeting the central nervous system. Studies have demonstrated that both Zidovudine and its metabolite, this compound (AMT), can penetrate into the cerebrospinal fluid (CSF). nih.govasm.org

Research involving HIV-1-infected patients who were chronically administered Zidovudine confirmed the presence of AMT in the CSF. nih.gov In one study of 23 patients, CSF concentrations of AMT ranged from 0.75 to 4.8 ng/ml, with a median concentration of 1.7 ng/ml. nih.gov Notably, the median CSF-to-plasma concentration ratio for AMT was 1, which was equal to that of the parent compound, Zidovudine, indicating significant penetration. asm.orgnih.gov

| Parameter | Value |

|---|---|

| CSF Concentration Range | 0.75 - 4.8 ng/ml |

| Median CSF Concentration | 1.7 ng/ml |

| Median CSF-to-Plasma Ratio | 1.0 |

Metabolic Fate and Biotransformation Pathways

The biotransformation of Zidovudine is complex, involving multiple metabolic routes. The formation of this compound is a key pathway, alongside glucuronidation of the parent compound. nih.govnih.gov

Glucuronidation and Other Conjugation Reactions

The predominant metabolic pathway for Zidovudine is glucuronidation. nih.govclinpgx.org This conjugation reaction, occurring primarily in the liver, results in the formation of 3'-azido-3'-deoxy-5'-O-β-D-glucopyranuronosylthymidine (GZDV). drugbank.comnih.gov The UDP-glucuronosyltransferase isoform UGT2B7 has been identified as the principal enzyme responsible for this reaction. clinpgx.orgdrugbank.com GZDV is an inactive metabolite, and its formation accounts for the elimination of a significant portion of the administered Zidovudine. clinpgx.org

Furthermore, this compound itself can undergo glucuronidation to form its 5'-O-glucuronide, identified as 3'-amino-3'-deoxy-5'-β-D-glucopyranuronosylthymidine (GAMT). nih.govnactem.ac.uk

Identification and Quantification of Catabolites (e.g., 5'-O-glucuronide)

Several catabolites of Zidovudine have been identified in biological fluids. In addition to the parent drug, the major catabolite is its 5'-O-glucuronide (GZDV). nih.gov The reductive pathway leads to the formation of this compound (AMT), which is considered a potentially significant metabolite. nih.govnih.gov A further catabolite, the 5'-O-glucuronide of AMT (GAMT), has also been detected. nih.govnactem.ac.uk

Pharmacokinetic studies have characterized the plasma profiles of these compounds. The apparent plasma elimination half-life of AMT (2.70 ± 0.7 hours) is longer than that of both Zidovudine (1.20 ± 0.30 hours) and its glucuronide metabolite, GZDV (1.60 ± 0.5 hours). nih.gov Peak plasma concentrations of AMT are approximately 10-15% of those of the parent compound, Zidovudine. nih.gov

| Compound | Apparent Plasma Elimination Half-Life (hours) | Relative Peak Plasma Concentration (vs. Zidovudine) |

|---|---|---|

| Zidovudine (AZT) | 1.20 ± 0.30 | 100% |

| 3'-Azido-3'-deoxy-5'-O-β-D-glucopyranuronosylthymidine (GZDV) | 1.60 ± 0.5 | Data not specified |

| This compound (AMT) | 2.70 ± 0.7 | ~10-15% |

Elimination Kinetics and Excretion Pathways

This compound is formed from its parent compound, zidovudine, through the reduction of the 3'-azido group. clinpgx.org This metabolic conversion is mediated by Cytochrome P450 enzymes and P450 reductase, which have been observed in both human and rat liver microsomes. clinpgx.org

Once formed, AMT undergoes elimination from the body. Studies in non-human primates provide key insights into its elimination kinetics. In rhesus monkeys, AMT exhibits a variable apparent elimination half-life of approximately 1.6 ± 1.5 hours. nih.gov

The primary route of excretion for AMT and its related compounds is through the kidneys into the urine. nih.gov Following the administration of the parent drug zidovudine in rhesus monkeys, about 90% of the total dose was recovered in the urine within 24 hours. nih.gov This urinary excretion consisted of the unchanged parent drug (AZT), its glucuronidated form (GAZT), AMT, and notably, the 5'-O-glucuronide of AMT, indicating that AMT itself can undergo further conjugation before renal clearance. nih.gov

Pharmacokinetic Modeling and Simulation Studies

A PK model for a metabolite like AMT would typically be developed as a component of a larger model for the parent drug. It would involve compartments representing plasma and potentially various tissues, with mathematical equations describing the rates of formation from the parent drug and its own elimination. researchgate.net

Physiologically Based Pharmacokinetic (PBPK) models are a sophisticated type of PK model that incorporates anatomical and physiological data to simulate drug disposition. nih.goveur.nl Unlike simpler compartmental models, PBPK models represent the body as a series of interconnected compartments that correspond to real organs and tissues (e.g., liver, kidney, brain). eur.nl

The development of a PBPK model for this compound would require:

System-specific parameters: Physiological data such as organ volumes, blood flow rates, and enzyme expression levels in various tissues. nih.gov

Drug-specific parameters: Physicochemical properties of AMT (e.g., solubility, lipophilicity), plasma protein binding, and in vitro data on its rates of metabolism and transport. nih.gov

Such a model could predict AMT concentrations in specific tissues, which is crucial for understanding its potential toxicity. nih.gov Furthermore, PBPK models are powerful tools for extrapolating pharmacokinetic behavior across different species and simulating the effects of various physiological conditions or drug-drug interactions on metabolite levels. nih.govnih.gov PBPK models have been successfully developed for zidovudine to predict its pharmacokinetics in special populations, such as preterm neonates, and to understand its intestinal metabolism. nih.govnih.gov A similar approach could be applied to mechanistically predict the disposition of its metabolite, AMT.

Comparing the pharmacokinetics of a compound across different species is a fundamental step in drug development, allowing for the extrapolation of preclinical data to humans. nih.gov Rhesus monkeys have been used as a non-human primate model to study the pharmacokinetics of zidovudine and its catabolites, including this compound. nih.gov

In these studies, AMT was detected in the plasma of rhesus monkeys within 30 minutes of zidovudine administration. nih.gov Key pharmacokinetic parameters for AMT in this model are summarized in the table below.

| Parameter | Value (in Rhesus Monkeys) | Reference |

|---|---|---|

| Apparent Elimination Half-Life (t½) | 1.6 ± 1.5 h | nih.gov |

| Cerebrospinal Fluid (CSF) / Plasma Ratio (1h post-AZT) | Similar to AZT | nih.gov |

The principle of interspecies scaling, or allometry, posits that pharmacokinetic parameters often correlate with the body weight of the species. nih.gov Significant correlations have been found for zidovudine's total clearance, renal clearance, and volume of distribution across species including mice, rats, dogs, monkeys, and humans. nih.gov This suggests that while absolute values may differ, the underlying pharmacokinetic processes are often scalable. Such scaling principles could potentially be applied to predict the pharmacokinetics of AMT in humans based on data from non-human primates and other species.

Drug-Drug Interactions Affecting this compound Metabolism

Drug-drug interactions can occur when one drug alters the absorption, distribution, metabolism, or excretion of another. For a metabolite like this compound, interactions can affect its formation from the parent compound or its own elimination.

A significant interaction has been documented between zidovudine and probenecid (B1678239), which markedly alters the pharmacokinetics of AMT. nih.gov Probenecid is known to inhibit renal tubular secretion. When administered with zidovudine to rhesus monkeys, probenecid led to a substantial increase in plasma concentrations of AMT, a prolongation of its elimination half-life, and a sharp reduction in its renal clearance. nih.gov This indicates that probenecid inhibits the excretion of AMT. nih.gov

The table below details the observed effects of probenecid on the pharmacokinetics of AMT in rhesus monkeys.

| Pharmacokinetic Parameter for AMT | Effect of Concomitant Probenecid Administration | Reference |

|---|---|---|

| Apparent Elimination Half-Life (t½) | Prolonged | nih.gov |

| Concentrations in Plasma | Increased | nih.gov |

| Renal Clearance | Markedly Reduced | nih.gov |

| CSF / Plasma Ratio | Greatly Increased | nih.gov |

The formation of AMT from zidovudine is dependent on Cytochrome P450 enzymes. clinpgx.org Therefore, any co-administered drug that is a potent inhibitor or inducer of the specific CYP isozymes involved could theoretically alter the rate and extent of AMT formation. Additionally, interactions affecting the primary metabolic pathway of the parent drug, such as the inhibition of zidovudine's glucuronidation, could shunt more of the parent compound towards alternative pathways, potentially increasing the formation of AMT. nih.gov For instance, drugs like chloramphenicol, rifampicin, and several NSAIDs have been shown to inhibit zidovudine glucuronidation in vitro. nih.gov

Structure Activity Relationship Sar Studies of 3 Amino 3 Deoxythymidine Analogues

Impact of 3'-Substituent Modifications on Biological Activity

The nature of the substituent at the 3'-position of the deoxyribose ring is a critical determinant of the biological activity of thymidine (B127349) analogues. This position is pivotal for the mechanism of action of many nucleoside reverse transcriptase inhibitors (NRTIs), as it participates in the formation of the phosphodiester bond during DNA chain elongation.

The comparison between a 3'-amino (NH2) group and a 3'-azido (N3) group has been a key area of investigation, largely due to the clinical success of 3'-azido-3'-deoxythymidine (zidovudine, AZT). AZT is a prodrug that, once inside a cell, is phosphorylated to its active triphosphate form, AZT-triphosphate (AZT-TP). AZT-TP acts as a competitive inhibitor and a chain terminator of viral reverse transcriptase. researchgate.netnih.gov 3'-Amino-3'-deoxythymidine is a known catabolite of AZT. biosynth.com

The triphosphate form of AZT is a potent competitive inhibitor of HIV reverse transcriptase, with studies reporting a Ki (inhibition constant) value of approximately 0.04 µM with the poly(rA)-oligo(dT)12-18 primer-template. duke.edu In contrast, the direct inhibitory activity of analogues can vary based on the 3'-substituent. For instance, in studies on Mycobacterium tuberculosis thymidine monophosphate kinase (TMPKmtb), 3'-azido-2',3'-dideoxythymidine 5'-monophosphate was found to be an inhibitor with a Ki of 10 µM, while the corresponding 3'-aminothymidine monophosphate demonstrated only insignificant inhibitory activity. nih.gov This highlights that while the 3'-amino group is a key structural feature, its direct inhibitory potency at the enzyme level can be lower than its azido (B1232118) precursor in certain contexts.

| Compound | Target Enzyme | Activity (Ki) |

| 3'-Azido-3'-deoxythymidine 5'-triphosphate (AZT-TP) | HIV Reverse Transcriptase | 0.04 µM duke.edu |

| 3'-Azido-2',3'-dideoxythymidine 5'-monophosphate | Mycobacterium tuberculosis TMPK | 10 µM nih.gov |

| 3'-Aminothymidine 5'-monophosphate | Mycobacterium tuberculosis TMPK | Insignificant inhibition nih.gov |

Modifying the nitrogen of the 3'-amino group has been explored to modulate the compound's activity, polarity, and metabolic stability. However, this position appears to be highly sensitive to substitution, with many modifications leading to a decrease or loss of activity.

In one study, various 3'-deoxythymidine (B150655) analogues bearing a heterocyclic five-membered ring attached to the 3'-position via the nitrogen atom were synthesized. nih.gov The investigated compounds included 3'-pyrrol-1-yl and 3'-(1,2,4-triazol-4-yl) derivatives. The evaluation of these compounds against human immunodeficiency virus (HIV) revealed that only the 3'-pyrrol-1-yl derivative exhibited marginal antiviral activity. nih.gov The other heterocyclic-substituted analogues were largely inactive. This suggests that bulky or complex substitutions on the 3'-amino group are generally not well-tolerated and can interfere with the molecule's ability to interact with its target enzyme, likely due to steric hindrance within the active site. This compound itself has been shown to be a potent inhibitor of the replication of murine L1210 cells, with an ED50 of 1 µM. nih.gov

Influence of Pyrimidine (B1678525) Base Modifications on Activity

The pyrimidine base (thymine in this case) is another key component that can be modified to alter biological activity. The base is responsible for recognition and pairing within the enzyme's active site. Modifications at the C5 position of the pyrimidine ring are common in the development of nucleoside analogues. rsc.org For example, the introduction of halogens (e.g., fluorine, bromine) or small alkyl groups at the C5-position can significantly impact antiviral and anticancer properties. acs.org

Furthermore, complete replacement of the thymine (B56734) base has been investigated. In one approach, the thymine base of AZT was replaced with a 6-cyanopyridone moiety. This was part of a strategy to improve base-pairing properties and potentially enhance antiviral activity. Such studies indicate that while the core structure must be maintained for enzyme recognition, the pyrimidine base offers a viable scaffold for modification to fine-tune the biological profile of this compound analogues.

Role of Sugar Ring Modifications

The deoxyribose sugar ring provides the correct spatial orientation for the nucleobase and the 3'-substituent. Its conformation is critical for binding to the active site of polymerases. Modifications to the sugar moiety, other than at the 3'-position, can have profound effects on biological activity.

A notable example is the synthesis of 3',5'-diamino-3',5'-dideoxythymidine. nih.gov This molecule contains the 3'-amino group but also has the 5'-hydroxyl group replaced with an amino group. This dual modification resulted in a complete loss of both antiviral and antineoplastic activity. nih.gov This finding underscores the critical importance of the 5'-hydroxyl group, which is the site of initial phosphorylation by cellular kinases. Without the 5'-hydroxyl group, the compound cannot be converted to its active triphosphate form, rendering it biologically inert. This demonstrates that even with the correct 3'-substituent, modifications elsewhere on the sugar can abolish activity by disrupting the necessary metabolic activation pathway. The introduction of a 4'-azido group has also been explored in other nucleoside analogues to influence the sugar pucker and biological activity. nih.gov

Stereochemical Requirements for Biological Activity (e.g., D- vs. L-amino acid side chains in phosphoramidates)

Stereochemistry plays a crucial role in the biological activity of nucleoside analogues. The spatial arrangement of substituents on the chiral centers of the sugar ring dictates how the molecule fits into the enzyme's active site. For thymidine analogues, the natural D-erythro configuration of the sugar is typically required for activity. For instance, the threo isomer of AZT-triphosphate was found to be at least 100-fold less active as an inhibitor of HIV reverse transcriptase than the corresponding erythro isomer. nih.gov

In the context of prodrugs, such as phosphoramidate (B1195095) derivatives designed to improve cellular uptake and phosphorylation, the stereochemistry of the attached amino acid has also been investigated. A study on a series of phosphoramidate monoesters of AZT bearing amino acid esters revealed interesting findings. nih.gov When comparing derivatives made with D- and L-amino acids, the D-phenylalanine and D-tryptophan derivatives showed equivalent or even enhanced anti-HIV activity compared to their L-counterparts. nih.gov This suggests that for this specific type of phosphoramidate prodrug, there is no strict stereochemical requirement for the amino acid side chain, which can be advantageous in simplifying synthesis.

| Compound Series | Stereochemistry | Observation |

| AZT-triphosphate Isomers | erythro vs. threo | The threo isomer was >100-fold less active than the erythro isomer against HIV reverse transcriptase. nih.gov |

| AZT-phosphoramidates | D- vs. L-amino acid esters | D-phenylalanine and D-tryptophan derivatives had equivalent or enhanced antiviral activity compared to L-counterparts. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative structure-activity relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models can help predict the activity of novel, unsynthesized compounds and guide the design of more potent analogues.

For anti-HIV nucleoside analogues, QSAR studies have been developed to correlate structure with antiviral activity and toxicity. nih.gov These analyses utilize molecular descriptors to quantify structural features. For example, in a method known as quantitative molecular similarity analysis (QMSA), descriptors such as the maximum common substructure (MaCS) and the molecular similarity index (MSI) are used. nih.gov The MSI quantifies the degree of structural similarity between two molecules. By creating structure-activity maps, researchers can identify which parts of the molecule are most sensitive to modification and what types of changes are likely to improve activity or reduce toxicity. nih.gov While specific QSAR models focused solely on this compound analogues are not extensively published, the principles from broader studies on pyrimidine nucleosides are directly applicable to guide the rational design of new derivatives.

Preclinical Biological Evaluation of 3 Amino 3 Deoxythymidine and Its Derivatives

Antiviral Activity Studies

Human Immunodeficiency Virus (HIV) Replication Inhibition

3'-Amino-3'-deoxythymidine (AMT), a derivative of thymidine (B127349), has been investigated for its potential to inhibit the replication of the Human Immunodeficiency Virus (HIV). As a nucleoside analog, its mechanism of action is predicated on the interruption of viral DNA synthesis, a critical step in the retroviral life cycle.

Early preclinical studies have evaluated the anti-HIV activity of this compound in various in vitro systems, including peripheral blood mononuclear cells (PBMCs) and established T-lymphoblastoid cell lines such as CCRF-CEM. Research has indicated that 3-aminothymidine exhibits notable activity against human leukemia cell lines, with the CCRF-CEM cell line being particularly sensitive to the compound. researchgate.net The primary mechanism of its antiviral and antineoplastic effects is the inhibition of the DNA polymerase reaction. nih.gov

While specific IC50 values for this compound in these cell lines are not consistently reported in readily available literature, the focus of research has been on its derivatives. For instance, its parent compound, 3'-azido-3'-deoxythymidine (zidovudine or AZT), has been extensively studied. In CEM cells, which are susceptible to the cytopathic effects of HIV, alternating regimens of AZT and another nucleoside analog, 2',3'-dideoxycytidine (ddC), have demonstrated prolonged inhibition of HIV replication compared to continuous treatment with AZT alone. nih.gov

Table 1: In Vitro Anti-HIV Activity of Thymidine Analogs This table provides an overview of the reported anti-HIV activity of related thymidine analogs in different cell lines. Data for this compound is limited, and therefore, data for its closely related analog, Zidovudine (B1683550) (AZT), is included for context.

| Compound | Cell Line | Activity Metric | Value (µM) |

| Zidovudine (AZT) | MT-4 | IC50 | Not specified |

| Zidovudine (AZT) | MOLT-4 | IC50 | Not specified |

| Zidovudine (AZT) | U-937 | IC50 | 0.01 |

| Zidovudine (AZT) | 467 | IC50 | >5 |

| Zidovudine (AZT) | TALL-1 | IC50 | >5 |

| 3-Aminothymidine | CCRF-CEM | - | Most effective |

While direct comparative efficacy studies for this compound against other Nucleoside Reverse Transcriptase Inhibitors (NRTIs) are scarce, the broader context of NRTI development provides some perspective. Zidovudine (AZT), the azido-derivative of thymidine, was one of the first approved and widely used NRTIs. Its efficacy, however, is often limited by toxicity and the development of drug resistance. nih.gov

Newer NRTIs have since been developed with improved potency and resistance profiles. For instance, 3'-fluoro-3'-deoxythymidine (FLT) has shown anti-HIV-1 potency equal to or slightly better than AZT in MT4 cells and was found to be threefold more potent in H9 cells. archivesofmedicalscience.com Furthermore, multidrug-resistant HIV-1 isolates that exhibit significant resistance to AZT (from 7-fold to over 100-fold increase) showed no evidence of resistance to FLT, with IC50 values remaining similar to or lower than that for the wild-type virus. mdpi.com These findings underscore the ongoing effort to modify nucleoside analogs to enhance their therapeutic index and overcome resistance mechanisms.

Activity against other Viral Pathogens (e.g., Epstein-Barr virus)

The antiviral spectrum of thymidine analogs extends beyond HIV. Notably, 3'-azido-3'-deoxythymidine (AZT) has been shown to effectively inhibit the DNA replication of the Epstein-Barr virus (EBV), a member of the herpesvirus family. nih.govnih.gov This inhibitory effect appears to be selective, as AZT did not demonstrate any effect against four other human herpesviruses: cytomegalovirus, varicella-zoster virus, and herpes simplex virus types 1 and 2. nih.govnih.gov The combination of acyclovir, a standard anti-herpesvirus drug, and AZT results in an additive, though not synergistic, effect against EBV replication. nih.gov This suggests a potential therapeutic application for AZT in managing co-infections with HIV and EBV. nih.gov

Antineoplastic Activity Studies

In addition to its antiviral properties, this compound and its derivatives have been evaluated for their potential as anticancer agents. The mechanism of action in this context is also primarily through the inhibition of DNA synthesis, a hallmark of rapidly proliferating cancer cells.

In Vitro Cytotoxicity in Cancer Cell Lines (e.g., L1210, Sarcoma 180, HeLa, KB, MCF-7)

The cytotoxic effects of this compound have been investigated in a variety of cancer cell lines. In murine leukemia L1210 cells, the compound was found to decrease the incorporation of radiolabeled thymidine into DNA, indicating an inhibition of DNA synthesis. nih.gov Further mechanistic studies revealed that the triphosphate form of this compound acts as a competitive inhibitor of DNA polymerase-alpha with respect to deoxythymidine triphosphate (dTTP). nih.gov

Studies on N3-aminated derivatives of thymidine, including 3-aminothymidine, have demonstrated growth inhibition activity in the human T-cell acute lymphoblastoid leukemia cell line CCRF-HSB-2 and the epidermoid carcinoma cell line KB. nih.gov Among the tested derivatives, 3-aminothymidine was found to be the most active against the CCRF-CEM human T-cell acute lymphoblastoid leukemia cell line. researchgate.net

Table 2: In Vitro Cytotoxicity of this compound and its Derivatives in Cancer Cell Lines This table summarizes the reported cytotoxic effects of this compound and related compounds in various cancer cell lines.

| Compound | Cell Line | Effect |

| This compound | L1210 | Decreased incorporation of [2-14C]thymidine into DNA |

| 3-Aminothymidine | CCRF-HSB-2 | Growth inhibition |

| 3-Aminothymidine | KB | Growth inhibition |

| 3-Aminothymidine | CCRF-CEM | Most effective growth inhibition |

| 3-Methylthymidine | CCRF-CEM | Growth inhibition (approximately 1/30th the activity of 3-aminothymidine) |

Inhibition of Cancer Cell Proliferation

This compound and its derivatives have demonstrated notable capabilities in curbing the proliferation of cancer cells through various mechanisms. A primary mode of action for this compound involves the disruption of DNA synthesis. nih.gov In vitro studies on L1210 leukemia cells have shown that the compound decreases the incorporation of radiolabeled thymidine into the cellular DNA. nih.gov Upon entering the cell, this compound is phosphorylated to its triphosphate derivative, this compound-5'-triphosphate. nih.gov This metabolite acts as a competitive inhibitor of DNA polymerase-alpha with respect to deoxythymidine triphosphate (dTTP), a natural building block of DNA. nih.gov The inhibition constant (Ki) for this compound-5'-triphosphate has been determined to be 3.3 µM, while the Michaelis constant (Km) for the natural substrate dTTP is 8 µM, indicating a strong inhibitory effect on the DNA polymerase reaction. nih.gov

Derivatives of 3'-deoxythymidine (B150655) have also been developed to enhance anticancer activity. One such derivative is the 3′-Deoxythymidine phenylquinoxaline conjugate (dT-QX). plos.orgnih.gov This compound has been shown to selectively inhibit the proliferation of a range of cancer cell lines, including liver carcinoma, breast adenocarcinoma, and brain glioma cells. plos.orgnih.gov The cytotoxic effect of dT-QX is attributed to its ability to inhibit DNA synthesis, which is a critical process for rapidly dividing cancer cells. plos.org Another related compound, 3'-azido-3'-deoxythymidine (AZT), has been observed to effectively inhibit the proliferation of human ovarian cancer HO-8910 cells in a manner that is dependent on both the concentration of the drug and the duration of exposure. nih.gov

Inhibition of Cancer Cell Proliferation by this compound and its Derivatives

| Compound | Cancer Cell Line | Mechanism of Action | Key Findings |

|---|---|---|---|

| This compound | L1210 Leukemia | Competitive inhibition of DNA polymerase-alpha nih.gov | Decreased incorporation of thymidine into DNA. nih.gov Ki of 3.3 µM for the triphosphate derivative. nih.gov |

| 3′-Deoxythymidine phenylquinoxaline conjugate (dT-QX) | Liver carcinoma, breast adenocarcinoma, brain glioma | Inhibition of DNA synthesis plos.org | Selectively kills a variety of cancer cells. plos.orgnih.gov |

| 3'-azido-3'-deoxythymidine (AZT) | HO-8910 Ovarian Cancer | Inhibition of cell proliferation nih.gov | Time- and dose-dependent inhibition. nih.gov |

Induction of Apoptosis

The anticancer effects of 3'-deoxythymidine derivatives are not limited to the inhibition of proliferation; they also involve the induction of programmed cell death, or apoptosis. The 3′-Deoxythymidine phenylquinoxaline conjugate (dT-QX) has been shown to trigger extensive mitochondrial superoxide (B77818) stress as a consequence of inhibiting DNA synthesis. plos.orgnih.gov This oxidative stress can lead to mitochondrial dysfunction, a key event in the intrinsic pathway of apoptosis.

In a broader context, nucleoside analogs similar to this compound have been demonstrated to induce apoptosis in various cancer cell lines. nih.gov The mechanism often involves the activation of the intrinsic mitochondrial pathway, which is characterized by the release of cytochrome c from the mitochondria into the cytosol. nih.gov This, in turn, leads to the activation of a cascade of enzymes called caspases, including caspase-9 and the executioner caspase-3. nih.gov The activation of these caspases culminates in the biochemical and morphological changes characteristic of apoptosis. Furthermore, the expression of the tumor suppressor protein p53 can be upregulated, further promoting the apoptotic process. nih.gov Another potential mechanism for inducing apoptosis is through the caspase-independent pathway, which involves the apoptosis-inducing factor (AIF). mdpi.com Upon receiving a death signal, AIF can translocate from the mitochondria to the nucleus, where it induces DNA fragmentation and cell death. mdpi.com

Mechanisms of Apoptosis Induction by 3'-deoxythymidine Derivatives and Related Analogs

| Compound/Analog Class | Key Apoptotic Pathway | Molecular Events |

|---|---|---|

| 3′-Deoxythymidine phenylquinoxaline conjugate (dT-QX) | Mitochondrial Stress plos.orgnih.gov | Induction of extensive mitochondrial superoxide stress. plos.orgnih.gov |

| Nucleoside Analogs | Intrinsic Mitochondrial Pathway nih.gov | Upregulation of p53, release of cytochrome c, activation of caspase-9 and caspase-3. nih.gov |

| General Apoptosis Pathways | Caspase-Independent Pathway mdpi.com | Translocation of Apoptosis-Inducing Factor (AIF) to the nucleus, leading to DNA fragmentation. mdpi.com |

In Vivo Antitumor Efficacy in Animal Models (e.g., L1210 ascites neoplasm)

The evaluation of this compound and its derivatives in animal models provides crucial information about their potential therapeutic efficacy. The L1210 ascites neoplasm model in mice is a commonly used system for assessing the in vivo activity of potential anticancer agents. d-nb.info In such studies, the survival rate of the tumor-bearing animals is a key indicator of the compound's effectiveness. d-nb.info While this compound has been studied in the context of L1210 leukemia, demonstrating in vitro activity through the inhibition of DNA polymerase, translating this to in vivo efficacy can be challenging. nih.govnih.gov For instance, studies with high doses of thymidine in mice with L1210 ascites have shown a failure to prolong survival, despite the sensitivity of these cells in culture. nih.gov This discrepancy can be attributed to factors in the local tumor environment that may counteract the drug's effect. nih.gov

However, promising in vivo results have been obtained with derivatives of 3'-deoxythymidine. A preliminary study in a mouse model with a subcutaneous liver tumor demonstrated that the 3′-Deoxythymidine phenylquinoxaline conjugate (dT-QX) was effective in inhibiting tumor growth. plos.org This suggests that chemical modification of the parent nucleoside analog can lead to improved antitumor activity in a whole-animal system.

In Vivo Antitumor Efficacy Studies

| Compound | Animal Model | Key Findings |

|---|---|---|

| This compound | L1210 Leukemia (in vitro context) nih.gov | Demonstrated mechanism of action, but in vivo efficacy can be complex. nih.govnih.gov |

| Thymidine | L1210 ascites neoplasm nih.gov | Failed to prolong survival in vivo despite in vitro sensitivity. nih.gov |

| 3′-Deoxythymidine phenylquinoxaline conjugate (dT-QX) | Subcutaneous liver tumor model plos.org | Effectively inhibited tumor growth. plos.org |

Selective Toxicity and Therapeutic Index Considerations

A critical aspect of any potential anticancer agent is its selective toxicity, meaning its ability to kill cancer cells while sparing normal, healthy cells. This selectivity is a key determinant of the therapeutic index, which is the ratio between the toxic dose and the therapeutic dose of a drug. A high therapeutic index is desirable, as it indicates a wider margin of safety.

The 3′-Deoxythymidine phenylquinoxaline conjugate (dT-QX) has shown a promising profile in this regard. plos.orgnih.gov In vitro studies have revealed that dT-QX selectively kills a variety of cancer cell types, including liver carcinoma, breast adenocarcinoma, and brain glioma cells. plos.orgnih.gov Importantly, it exhibited low cytotoxicity towards normal human liver cells. plos.orgnih.gov This selectivity is achieved by exploiting the differences between cancer cells and normal cells, such as the elevated expression of thymidine kinases in cancer cells, which can more efficiently activate the drug. plos.orgnih.gov The covalent linkage of the cytotoxic phenylquinoxaline moiety to 3'-deoxythymidine appears to uniquely direct the compound's activity towards cancer cells. plos.orgnih.gov Other studies with different compounds have also highlighted the goal of achieving a cell-proliferation retarding effect in animal tumors without causing toxic side effects. d-nb.info

Combination Studies with Other Therapeutic Agents

To enhance antitumor efficacy and overcome potential drug resistance, this compound and its related compounds can be investigated in combination with other therapeutic agents. The rationale behind combination therapy is to target different cellular pathways simultaneously or to use one agent to sensitize the cancer cells to the effects of another.

For example, thymidine itself is used in clinical protocols in combination with established chemotherapy drugs such as methotrexate, 5-fluorouracil (B62378) (5-FU), or cytarabine. nih.gov This provides a precedent for combining nucleoside analogs with other anticancer agents. Furthermore, studies with other natural compounds have shown that they can enhance the anti-proliferative effects of targeted therapies like gefitinib. nii.ac.jp The combination of deoxycytidine and deoxythymidine is also being explored in clinical trials for the treatment of mitochondrial DNA depletion disorders, demonstrating the therapeutic potential of combining nucleoside-based therapies. aesnet.orgresearchgate.net

Examples of Combination Therapy Strategies

| Compound/Analog | Combination Partner(s) | Rationale/Context |

|---|---|---|

| Thymidine | Methotrexate, 5-Fluorouracil, Cytarabine nih.gov | Clinical use in combination with standard chemotherapy. nih.gov |

| Natural Compounds | Gefitinib nii.ac.jp | Enhanced anti-proliferative effects. nii.ac.jp |

| Deoxycytidine and Deoxythymidine | Used in combination aesnet.orgresearchgate.net | Treatment of mitochondrial DNA depletion disorders. aesnet.orgresearchgate.net |

Advanced Analytical and Bioanalytical Methodologies for 3 Amino 3 Deoxythymidine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of bioanalytical research, providing the means to separate target analytes from endogenous interferences in biological samples such as plasma. For 3'-Amino-3'-deoxythymidine, various liquid chromatography approaches have been developed to achieve sensitive and reliable quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantification of this compound in biological fluids. nih.govnih.gov Several sensitive and specific HPLC assays have been developed, often involving pre-column derivatization to enhance the detectability of the analyte, which possesses a primary amino group.

One established method involves derivatization with 9-fluorenyl methyl chloroformate (FMOC-Cl). nih.gov This process, applied after solid-phase extraction from plasma, allows for highly sensitive fluorescence detection. The resulting derivative is separated using a reversed-phase system. nih.gov Another effective approach utilizes fluorescamine (B152294) for pre-column derivatization. nih.gov This reaction is rapid and yields a fluorescent product that can be chromatographed on a reversed-phase C18 column. nih.gov The high sensitivity of fluorescence detection in both methods allows for quantification in the picomolar to nanomolar range. nih.govnih.gov

Alternatively, ion-pair reversed-phase HPLC with ultraviolet (UV) detection offers a method that does not require derivatization. This technique employs a C8 column and a mobile phase containing a pairing agent like sodium dioctylsulfosuccinate, which enhances the retention of the polar AMT molecule on the nonpolar stationary phase. nih.gov While generally less sensitive than fluorescence-based methods, it provides adequate quantification for certain applications, with a lower limit of quantitation around 5 ng/mL. nih.gov

Interactive Table: HPLC Methodologies for this compound Analysis

| Parameter | Method 1 (Fluorescence) | Method 2 (Fluorescence) | Method 3 (UV) |

|---|---|---|---|

| Derivatization Agent | 9-fluorenyl methyl chloroformate (FMOC-Cl) nih.gov | Fluorescamine nih.gov | None (Ion-Pairing) nih.gov |

| Stationary Phase | Reversed-Phase nih.gov | Reversed-Phase C18 nih.gov | C8 nih.gov |

| Mobile Phase | Acetonitrile-Potassium Phosphate Buffer (pH 7) nih.gov | Phosphate Buffer-Methanol-Acetonitrile nih.gov | Methanol-Ammonium Acetate (pH 5)-Sodium Dioctylsulfosuccinate nih.gov |

| Detection | Fluorescence (Ex: 262 nm, Em: 306 nm) nih.gov | Fluorescence (Ex: 265 nm, Em: 475 nm) nih.gov | UV (265 nm) nih.gov |

| Limit of Quantitation | 0.9 µg/L (0.9 ng/mL) nih.gov | 3 ng/mL nih.gov | 5 ng/mL nih.gov |

| Sample Matrix | Human and Mouse Plasma nih.gov | Human Plasma nih.gov | Human Plasma nih.gov |

Capillary Liquid Chromatography

Capillary Liquid Chromatography and the related technique of Capillary Electrophoresis (CE) are powerful analytical tools known for their high separation efficiency, short analysis times, and minimal sample consumption. These techniques are well-suited for analyzing polar compounds like amino acids and biogenic amines in complex biological matrices. In CE, charged molecules are separated based on their migration in an electric field within a narrow fused silica (B1680970) capillary, offering a different separation mechanism than HPLC.

While these capillary-based techniques have been successfully applied to the analysis of structurally similar compounds, specific methods dedicated to the analysis of this compound are not extensively documented in the reviewed scientific literature. However, the principles of CE, particularly its application in separating amino acids and nucleoside-related compounds, suggest its potential utility in AMT research, especially in scenarios where sample volume is extremely limited, such as in microdialysis or single-cell analysis.

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass Spectrometry (MS) is an indispensable technique in modern bioanalysis, providing unparalleled sensitivity and specificity for both the identification and quantification of small molecules. When coupled with a separation technique like HPLC or used directly, MS offers detailed structural information and low detection limits.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile molecules such as nucleosides and their metabolites. ESI allows for the transfer of ions from solution into the gas phase with minimal fragmentation, making it ideal for accurate molecular weight determination. The process is gentle enough to even detect non-covalent complexes between molecules. In the context of this compound research, ESI-MS can be used to confirm the presence of the compound and its metabolites in various biological samples by generating protonated molecules (e.g., [M+H]⁺) or other adducts that are then analyzed by the mass spectrometer.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) provides a higher level of structural confirmation and specificity than single-stage MS. In an MS/MS experiment, a specific ion of interest (a precursor ion), such as the protonated this compound ion, is selected and then fragmented through collision-induced dissociation (CID). The resulting fragment ions (product ions) create a unique "fingerprint" or fragmentation spectrum that is characteristic of the molecule's structure. This fragmentation pattern is crucial for distinguishing the analyte from isobaric interferences—compounds with the same mass but different structures.

For nucleoside analogs, fragmentation typically involves cleavage of the N-glycosidic bond (separating the base from the sugar) and cleavages within the deoxyribose ring. This detailed structural information makes MS/MS a powerful tool for unequivocally identifying AMT in complex mixtures and for elucidating the structures of its metabolites.

Application in Intracellular Metabolism Studies

A critical area of research for nucleoside analogs is their intracellular metabolism, as phosphorylation is often a prerequisite for biological activity. Analytical methods are essential for tracking the conversion of the parent compound into its mono-, di-, and triphosphorylated forms within cells.

Studies on the parent drug of AMT, Zidovudine (B1683550) (AZT), have demonstrated that analytical techniques like HPLC are used to separate and quantify the unchanged drug and its phosphorylated metabolites that accumulate within cells. nih.gov For instance, after incubating human bone marrow cells with AZT, HPLC analysis has been used to measure the intracellular concentrations of its monophosphate, diphosphate (B83284), and triphosphate derivatives over time. nih.gov

Radiolabeling and Tracing Techniques (e.g., [3H]this compound)

Radiolabeling of this compound (AMT), particularly with tritium (B154650) ([3H]), has been a valuable technique for elucidating its cellular pharmacology and mechanism of action. The use of [3H]this compound allows for sensitive and specific tracking of the compound's uptake, metabolism, and interaction with cellular components.

While specific, detailed protocols for the direct synthesis of [3H]this compound are not extensively documented in readily available literature, the general approach would involve the introduction of a tritium atom into the this compound molecule. Common methods for tritium labeling include catalytic reduction of a suitable precursor with tritium gas. For instance, a precursor containing a double bond or a halogen atom at a strategic position could be subjected to catalytic hydrogenation or dehalogenation using tritium gas (T₂). Another established method is the reduction of an azide (B81097) precursor. The synthesis of non-radiolabeled this compound often proceeds via the reduction of 3'-azido-3'-deoxythymidine. prepchem.comnih.gov A similar pathway could potentially be adapted for tritiation by using a tritium source during the reduction step.

The primary application of [3H]this compound in research has been to trace its metabolic fate within cells. A pivotal study investigating the antineoplastic activity of AMT in L1210 leukemia cells utilized the tritiated form of the compound to analyze its intracellular conversion to phosphorylated derivatives. nih.gov

In this research, L1210 cells were incubated with [3H]this compound, and the acid-soluble fraction was analyzed to determine the distribution of radioactivity. The findings revealed that a significant portion of the parent compound was metabolized into its monophosphate, diphosphate, and triphosphate forms. This phosphorylation is a critical activation step for many nucleoside analogs. nih.gov

Crucially, the study also demonstrated that no incorporation of [3H]this compound into the DNA of the L1210 cells could be detected. nih.gov This finding is significant as it suggests that the cytotoxic effects of this compound are likely mediated through the inhibition of DNA synthesis by its triphosphate metabolite, rather than through chain termination following incorporation into the DNA strand. The triphosphate derivative of AMT acts as a competitive inhibitor of DNA polymerase. nih.gov

The data from this metabolic study can be summarized in the following table:

| Compound | Percentage of Total Radioactivity in Acid-Soluble Fraction |

| [3H]this compound | 50% |

| [3H]this compound monophosphate | 20% |

| [3H]this compound diphosphate | 10% |

| [3H]this compound triphosphate | 20% |

Data derived from a study on L1210 cells. nih.gov

This detailed metabolic profiling, made possible by the use of radiolabeled [3H]this compound, has been instrumental in understanding the molecular basis of this compound's biological activity.

Emerging Research Applications and Biotechnological Relevance of 3 Amino 3 Deoxythymidine

Development of Activated Monomers for Non-Enzymatic Nucleic Acid Copying

A significant area of research involving 3'-Amino-3'-deoxythymidine is in the development of activated monomers for non-enzymatic nucleic acid copying. This process is crucial for understanding the prebiotic origins of life and for the development of synthetic biological systems.

In this context, this compound-5'-phosphoro-2-methylimidazolide and its derivatives have been synthesized as activated monomers capable of copying nucleic acid templates without the need for enzymes. rsc.org Research has shown that the substitution of a sulfur atom in this monomer, creating 3′-amino-3′-deoxy-2-thio-thymidine-5′-phosphoro-2-methylimidazolide, enhances the rate of template copying by five-fold compared to the unmodified this compound monomer. rsc.orgrsc.org Furthermore, 3'-amino monomers, in general, exhibit a 2- to 30-fold rate enhancement compared to their ribonucleotide counterparts in nonenzymatic template-directed replication. rsc.orgrsc.org

These findings highlight the potential of this compound-based monomers in constructing self-replicating systems, a key step in the creation of artificial life forms. The enhanced reaction rates observed with these monomers are a significant advancement in the field of non-enzymatic nucleic acid replication. rsc.org

Use in Oligonucleotide Synthesis and Analogue Development

This compound serves as a critical building block in the synthesis of modified oligonucleotides with unique properties and functionalities.

Oligonucleotides with 3'-Amino Groups

The introduction of a primary amino group at the 3'-terminus of an oligonucleotide, using this compound, confers several advantageous properties. These 3'-amino-modified oligonucleotides can be readily conjugated with a variety of molecules, including fluorescent dyes, biotin, and enzymes, for various labeling and detection applications. biosearchtech.commicrosynth.com

Oligothymidylate decamers that are terminated with a 3'-amino group have been shown to form unusually stable complexes with poly(dA), poly(A), and oligo(dA). nih.gov This enhanced stability, indicated by higher melting temperatures (Tm), is a valuable characteristic for applications requiring strong and specific nucleic acid hybridization. nih.gov The stabilizing effect of the 3'-amino group has been observed in mixed-base oligomers as well. nih.gov The primary amino group at the 3'-end also provides a site for post-synthetic modification, allowing for the attachment of various functional groups. biosearchtech.com

Formation of Internucleoside Phosphoramidate (B1195095) Links

The 3'-amino group of this compound can react with a 5'-phosphate group of another nucleoside to form a 3'-NHP(O)(O-)-O-5' internucleoside phosphoramidate linkage. nih.gov This modification creates an oligonucleotide analogue with a non-natural backbone. Oligonucleotides containing these phosphoramidate links have also been found to form highly stable duplexes with complementary DNA and RNA strands. nih.gov This stability is attributed to the altered stereoelectronic properties of the phosphoramidate bond compared to the natural phosphodiester linkage. The ability to form these stable structures makes such modified oligonucleotides promising candidates for therapeutic and diagnostic applications.

Applications in Diagnostics and Antisense Research

The unique properties of oligonucleotides incorporating this compound lend themselves to applications in diagnostics and antisense research. In diagnostics, the ability to attach labels to the 3'-amino group is utilized in the development of probes for detecting specific nucleic acid sequences. biosearchtech.com For instance, amino-modified oligonucleotides can be conjugated to enzymes like alkaline phosphatase for use in colorimetric, fluorescent, or chemiluminescent detection assays. atdbio.com

In the realm of antisense research, the enhanced stability of duplexes formed by oligonucleotides containing 3'-amino groups or phosphoramidate linkages is a significant advantage. nih.gov Antisense oligonucleotides are designed to bind to specific mRNA sequences and inhibit protein translation. The increased binding affinity of these modified oligonucleotides can lead to more potent and specific gene silencing effects. Furthermore, the modified backbone can confer resistance to nuclease degradation, thereby increasing the in vivo half-life of the antisense agent. microsynth.com

Exploration in Boron Neutron Capture Therapy (BNCT) and Imaging Bioconjugates

A promising and innovative application of this compound analogues is in the field of Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer. nih.govnih.gov BNCT relies on the selective delivery of boron-10 (B1234237) (¹⁰B) atoms to tumor cells, which, when irradiated with thermal neutrons, release high-energy alpha particles that kill the cancer cells while sparing surrounding healthy tissue. nih.govpreprints.orgpatexia.com